3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde
Overview
Description
3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde is an organic compound with the molecular formula C10H8F3NO4 and a molecular weight of 263.17 g/mol . This compound is characterized by the presence of a nitro group, a trifluoropropoxy group, and an aldehyde group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde typically involves the reaction of 3-nitrobenzaldehyde with 3,3,3-trifluoropropanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde can be compared with similar compounds such as:
4-Nitro-3-(3,3,3-trifluoropropoxy)benzaldehyde: This compound has the nitro and trifluoropropoxy groups in different positions on the benzene ring, leading to different chemical and biological properties.
3-Nitrobenzaldehyde: Lacks the trifluoropropoxy group, resulting in different reactivity and applications.
4-Nitrobenzaldehyde: Similar to 3-nitrobenzaldehyde but with the nitro group in a different position, affecting its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound.
Properties
IUPAC Name |
3-nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c11-10(12,13)3-4-18-9-2-1-7(6-15)5-8(9)14(16)17/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGPNOOQEFRKCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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